3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid
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Overview
Description
3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid is a complex organic compound characterized by its unique molecular structure This compound features a naphthalene moiety, which is known for its aromatic properties, linked to a hydroxypropyl group and an amino butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by a nucleophilic substitution reaction with a hydroxypropylamine derivative. The resulting intermediate is then coupled with butanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the aromatic naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(octanoyloxy)propyl decanoate
- 3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
89499-07-0 |
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Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]butanoic acid |
InChI |
InChI=1S/C17H21NO4/c1-12(9-17(20)21)18-10-14(19)11-22-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14,18-19H,9-11H2,1H3,(H,20,21) |
InChI Key |
JYUHAGLOGSHXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NCC(COC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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